molecular formula C14H9BrN2O3 B11787964 Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11787964
M. Wt: 333.14 g/mol
InChI Key: XPFVZSGILZHBNR-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C14H9BrN2O3 and a molecular weight of 333.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to form the benzo[d]oxazole ring. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C14H9BrN2O3/c1-19-14(18)8-2-3-12-11(5-8)17-13(20-12)9-4-10(15)7-16-6-9/h2-7H,1H3

InChI Key

XPFVZSGILZHBNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Origin of Product

United States

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